molecular formula C11H10ClN3OS2 B3035166 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-38-4

5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3035166
CAS RN: 303151-38-4
M. Wt: 299.8 g/mol
InChI Key: NGLDIJPXISKSGB-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide” is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide . It is a part of a class of compounds known for a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction analysis . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the final product.

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests that the compound may have broader antiviral potential, making it an interesting candidate for further investigation.

Antifungal Properties

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties . Investigating the efficacy of our compound against fungal pathogens could reveal its potential as an antifungal agent.

Herbicidal Applications

Certain sulfonamide derivatives have demonstrated herbicidal properties for potential agricultural use . Exploring the effects of our compound on plant growth and weed control could provide valuable insights.

Anticonvulsant Activity

Although not directly studied for this compound, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating its effects on neuronal activity and seizure control could be worthwhile.

Antibacterial Potential

While not specifically tested, related 1,3,4-thiadiazoles have shown antibacterial properties . Assessing our compound’s antibacterial activity against specific strains could be informative.

Tumor Cell Growth Inhibition

In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Although not the same compound, exploring the effects of our compound on cancer cell lines could be relevant.

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N,N-dimethylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-15(2)10(16)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDIJPXISKSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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